(2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one
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Overview
Description
(2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one is an organic compound that features a bromophenyl group, an imino group, and a diphenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one typically involves the condensation reaction between 4-bromoaniline and benzil. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-Chlorophenyl)imino]-1,2-diphenylethan-1-one
- (2Z)-2-[(4-Fluorophenyl)imino]-1,2-diphenylethan-1-one
- (2Z)-2-[(4-Methylphenyl)imino]-1,2-diphenylethan-1-one
Uniqueness
(2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in halogen bonding and increases its overall molecular weight, which can influence its pharmacokinetic properties.
Properties
CAS No. |
87277-47-2 |
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Molecular Formula |
C20H14BrNO |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)imino-1,2-diphenylethanone |
InChI |
InChI=1S/C20H14BrNO/c21-17-11-13-18(14-12-17)22-19(15-7-3-1-4-8-15)20(23)16-9-5-2-6-10-16/h1-14H |
InChI Key |
WLRKWPYJZUMAHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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